molecular formula C11H10O B089092 4-Methyl-1-naphthol CAS No. 10240-08-1

4-Methyl-1-naphthol

Cat. No. B089092
CAS RN: 10240-08-1
M. Wt: 158.2 g/mol
InChI Key: ZSUDUDXOEGHEJR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Methyl-1-naphthol and its derivatives involves intricate chemical processes. For instance, Rhodium(III)-catalyzed C-H activation of sulfoxonium ylides and subsequent annulation with alkynes offers an efficient route for the synthesis of 1-naphthols, showcasing the compound's synthetic accessibility through redox-neutral conditions and broad substrate scope (Xu et al., 2017). Additionally, electrochemical synthesis techniques have facilitated the formation of highly functionalized 1-naphthols, employing C-centered radical cyclization under electrochemical conditions as a strategy for constructing cyclic structures with good antitumor activity (He et al., 2019).

Molecular Structure Analysis

The molecular structure of 4-Methyl-1-naphthol derivatives has been characterized through various techniques, including FTIR, NMR, and X-ray diffraction. For example, the sulfonamide compound 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was synthesized and characterized, with its molecular geometry and vibrational frequencies calculated and compared with experimental data using Density Functional Theory (DFT) (Sarojini et al., 2012).

Chemical Reactions and Properties

4-Methyl-1-naphthol undergoes various chemical reactions, reflecting its chemical properties. A study highlighted the C-F⋯HO hydrogen bond in 8-fluoro-4-methyl-1-naphthol, demonstrating the compound's ability to form intermolecular bifurcated hydrogen bonds in the crystal, which contrasts with the results of ab initio calculations (Takemura et al., 2009).

Physical Properties Analysis

The physical properties of 4-Methyl-1-naphthol derivatives, such as melting points, solubility, and crystalline structure, are crucial for understanding their behavior in various conditions and applications. The structure of 4-methoxy-1-naphthol, for instance, features an intermolecular O-H...O hydrogen bond linking molecules into chains, with these interactions reinforced by π-π stacking interactions (Marciniak & Różycka-Sokołowska, 2009).

Chemical Properties Analysis

The chemical properties of 4-Methyl-1-naphthol, including reactivity, stability, and functional group transformations, are essential for its applications in synthesis and material science. For example, the electrophilic substitution with rearrangement in the chlorination of 1-naphthol and its derivatives has elucidated the structures of various chlorination products, providing insights into the compound's chemical behavior and reactivity (Mare & Suzuki, 1968).

Scientific Research Applications

  • Histochemistry : A study explored complex naphthols, including derivatives of 1-hydroxy-2-naphthol, as new reagents for tissue oxidase demonstration, indicating their potential use in histochemical techniques (Burstone, 1959).

  • Green Chemistry : Research demonstrated the methylation of 2-naphthol using dimethyl carbonate under continuous-flow gas-phase conditions, highlighting a green chemistry approach with high conversion and minimal waste (Tundo, Rosamilia, & Aricò, 2010).

  • Drug Synthesis for Alzheimer's : A study described the synthesis of 1,1′-Methylene-di-(2-naphthol) (ST1859), a potential drug for Alzheimer's treatment, using carbon-11 for PET microdosing studies in humans (Langer et al., 2005).

  • Chiral Discrimination in Liquid Chromatography : A study on chromatographic enantioseparation using cellulose phenylcarbamate derivatives involved derivatives of 1,1′-bi-2-naphthol, revealing insights into chiral discrimination relevant to liquid chromatography (Yashima, Yamamoto, & Okamoto, 1996).

  • Electrosynthesis : A bench-scale investigation on the indirect electrolytic oxidation of 1-naphthol to 1,4-naphthoquinone was conducted, exploring chemical reactions and electrochemical regeneration processes (Alkire & Araújo, 1992).

  • Pharmacology : Research into 2-substituted-1-naphthols as 5-lipoxygenase inhibitors showed potential for topical anti-inflammatory activity, particularly in the context of psoriasis treatment (Batt et al., 1990).

  • Material Science : Studies on oxidative coupling of 1-naphthols over noble and base metal catalysts revealed the formation of brightly colored solids with potential use as dyes, showcasing environmentally benign methods (Maphoru, Heveling, & Pillai, 2014).

Safety And Hazards

4-Methyl-1-naphthol is considered hazardous. It causes skin irritation, serious eye damage, and may cause respiratory irritation. It is harmful if swallowed or in contact with skin .

Future Directions

The future directions of 4-Methyl-1-naphthol research could involve its use as anti-corrosion materials and as materials for NLO devices due to the high stability of the aromatic structure coupled with polarity given by the substituents .

properties

IUPAC Name

4-methylnaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O/c1-8-6-7-11(12)10-5-3-2-4-9(8)10/h2-7,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSUDUDXOEGHEJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60145042
Record name 4-Methyl-1-naphthol
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Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1-naphthol

CAS RN

10240-08-1
Record name 4-Methyl-1-naphthol
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Record name 4-Methyl-1-naphthol
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Record name 4-Methyl-1-naphthol
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Record name 4-methyl-1-naphthol
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Synthesis routes and methods I

Procedure details

Tasaka et al (JP 50047958) disclose the following reaction scheme: methylation of alpha-naphthol at position 2 was effected by vapor phase methylation of 1-naphthol at elevated temperature in the presence of catalyst comprising CeO2 and Sb2O3, GeO2, SnO2 or MgO. Aqueous ammonia (28%) was added to a mixture of SnCl4 and Ce(NO3)4 -2NH4NO3 2H2O in water at 50° C. The resulting precipitate was dried, calcinated for 3 hours at 600° C., and crushed to form a catalyst. 1-Naphthol/methanol mixture (1:6 molar) was passed over the catalyst at 425° C. and 1000 hr-1 space velocity to give 72.5 wt. % 2-methyl-1-naphthol, 2.6 wt. % 4-methyl-naphthol and 2.2 wt. % of other material.
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Synthesis routes and methods II

Procedure details

4-Methyl-1-methoxynaphthalene (4) (145 g) was mixed with pyridine hydrochloride (250 g) and the mixture was heated at 200° C. for 3 hours. The mixture was cooled, treated with dilute hydrochloric acid, and extracted with ether. The ether extract was dried (MgSO4), filtered and the solvent removed, leaving a black oil which was extracted with petroleum b.p. 60°-80° C. (4×100 cm3). 4-Methyl-1-naphthol (5) was obtained as near colourless oily crystals which darken on storage.
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Synthesis routes and methods III

Procedure details

4-methoxy-1-naphthol; 4-chloro-1-naphthol; and 2-methyl-1-naphthol. For additional compounds see U.S. Pat. No. 5,262,295 at column 6, lines 17-20, incorporated herein by reference.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
127
Citations
J Shabtai, LRH Klemm, DR Taylor - The Journal of Organic …, 1968 - ACS Publications
The alumina-catalyzed reactions of methanol with 1-naphthol (I), 2-methyl-l-naphthol (V), 4-methyl-l-naph-thol (VI), and 2, 4-dimethyl-l-naphthol (Vila) were studied under comparable …
Number of citations: 4 pubs.acs.org
H Takemura, R Ueda, T Iwanaga - Journal of Fluorine Chemistry, 2009 - Elsevier
… The C–F⋯HO hydrogen bond of 8-fluoro-4-methyl-1-naphthol was observed in the crystal and in solution. It forms the intermolecular bifurcated HB in the crystal and the intramolecular …
Number of citations: 30 www.sciencedirect.com
H Grabowska, W Miśta, L Syper, J Wrzyszcz… - Applied Catalysis A …, 1996 - Elsevier
The vapour phase alkylation of 5-methoxy-1-naphthol and 4-methyl-1-naphthol with alcohols in the presence of an iron catalysts (magnetite) that contained Cr-, Si- and K oxides was …
Number of citations: 8 www.sciencedirect.com
KY Koltunov, EN Subbotina… - Russian journal of organic …, 1997 - hero.epa.gov
Reactions of 1-naphthol, 4-methyl-1-naphthol, 3-phenyl-1-naphthol, and 4-chloro-1-naphthol with cyclohexane, as well as of 1-naphthol with methylcyclopentane, pentane, isobutane, …
Number of citations: 18 hero.epa.gov
PBD de la Mare, H Suzuki - Journal of the Chemical Society C: Organic, 1968 - pubs.rsc.org
… absorption maximum at 3450 A, a result which establishes that chlorine attacks the 2-position to give 2,3,4-t richloro-2-me t hyl- 1 -oxo- 1,2-dihydronapht halene, 4-methyl-1-naphthol …
Number of citations: 4 pubs.rsc.org
TR Kasturi, R Sivaramakrishnan - Proceedings of the Indian Academy of …, 1977 - Springer
… studied, 4-methyl-2-t-butyl-1-naphthol afforded 5,6,7,8-tetrachloro-1,4-benzodioxan-2-spiro-1′-naphthalen-3′-t-butyl-4′-one (22) while 2-methyl-1-naphthol and 4-methyl-1-naphthol …
Number of citations: 4 link.springer.com
MD Cooke, TA Dransfield, JM Vernon - Journal of the Chemical …, 1984 - pubs.rsc.org
… The residue was recrystallised from light petroleum to give 4-methyl1-naphthol (22a + b) (80 mg), mp 82-84C (lit.,', 8384 "C), containing 22.3 It 1.0% 2-2H [estimated by integration of the …
Number of citations: 3 pubs.rsc.org
CW Jefford, JC Rossier, S Kohmoto… - Helvetica chimica …, 1985 - Wiley Online Library
… Hock- cleavage can also account for the formation of 4-methyl-1 -naphthol (25). The diene 34 or the naphthylmethyl cation 35 can initially afford the hydroperoxymethyl derivative 41 (…
Number of citations: 15 onlinelibrary.wiley.com
W Brackman, E Havinga - Recueil des Travaux Chimiques des …, 1955 - Wiley Online Library
… A surprising aspect of the oxidation of 4-methyl-1 -naphthol is the absence of ordinary naphthaquinones in the reaction products. Even when the secondary amine morpholine was used …
Number of citations: 69 onlinelibrary.wiley.com
NP Buu-Hoï, D Lavit - Journal of the Chemical Society (Resumed), 1955 - pubs.rsc.org
… of 1-methyl-2- and 4-methyl-1naphthol and 1-methyl-2 : 6- … formation therefrom of the 4-methyl-1-naphthol (Lesser, Annalen, … 4-Methyl-1-naphthol gave, as was expected, the quinone (11…
Number of citations: 23 pubs.rsc.org

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